Cas no 51581-54-5 (1-(4-Chlorophenyl)imidazole)

1-(4-Chlorophenyl)imidazole is a chlorinated aromatic imidazole derivative with applications in pharmaceutical and agrochemical research. Its structure features a chlorophenyl group attached to the imidazole ring, enhancing its reactivity and utility as an intermediate in organic synthesis. The compound exhibits notable stability and selectivity, making it valuable for developing biologically active molecules, including potential antimicrobial and antifungal agents. Its well-defined chemical properties facilitate precise modifications in heterocyclic chemistry. The presence of the chloro substituent further allows for targeted functionalization, supporting its use in cross-coupling reactions and other advanced synthetic pathways. This compound is typically handled under controlled conditions due to its reactive nature.
1-(4-Chlorophenyl)imidazole structure
1-(4-Chlorophenyl)imidazole structure
商品名:1-(4-Chlorophenyl)imidazole
CAS番号:51581-54-5
MF:C9H7N2Cl
メガワット:178.61828
MDL:MFCD00041208
CID:378427
PubChem ID:142859

1-(4-Chlorophenyl)imidazole 化学的及び物理的性質

名前と識別子

    • 1H-Imidazole,1-(4-chlorophenyl)-
    • 1-(4-Chlorophenyl)imidazole
    • 51581-54-5
    • 1-CPI
    • DTXSID90199538
    • FS-1538
    • BCA58154
    • SCHEMBL872661
    • 1-(4-Chlorophenyl)-1H-imidazole #
    • FT-0605699
    • CHEMBL1229718
    • MFCD00041208
    • 1-(4-chlorophenyl)imidazole, AldrichCPR
    • AKOS005202969
    • 1-(4-Chlorophenyl)-1H-imidazole
    • BDBM19474
    • A828665
    • CS-0331910
    • Q27451912
    • 1-(4-chloro-phenyl)-1H-imidazole
    • DB-018566
    • G71630
    • MDL: MFCD00041208
    • インチ: InChI=1S/C9H7ClN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H
    • InChIKey: BARLRKAYTDVUIS-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)N2C=CN=C2)Cl

計算された属性

  • せいみつぶんしりょう: 178.03000
  • どういたいしつりょう: 178.029776
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 144
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 17.8

じっけんとくせい

  • 密度みつど: 1.23
  • ゆうかいてん: 85-87°C
  • ふってん: 305°Cat760mmHg
  • フラッシュポイント: 138.2°C
  • 屈折率: 1.613
  • PSA: 17.82000
  • LogP: 2.52570

1-(4-Chlorophenyl)imidazole セキュリティ情報

1-(4-Chlorophenyl)imidazole 税関データ

  • 税関コード:2933290090
  • 税関データ:

    中国税関コード:

    2933290090

    概要:

    2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(4-Chlorophenyl)imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM361656-1g
1-(4-Chlorophenyl)imidazole
51581-54-5 95%+
1g
$138 2023-01-19
TRC
C993925-2.5g
1-(4-Chlorophenyl)imidazole
51581-54-5
2.5g
$ 250.00 2022-06-06
abcr
AB149741-1 g
1-(4-Chlorophenyl)imidazole, 98%; .
51581-54-5 98%
1 g
€143.40 2023-07-20
Apollo Scientific
OR910304-5g
1-(4-Chlorophenyl)imidazole
51581-54-5 96%
5g
£195.00 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
CDS003753-250MG
1-(4-chlorophenyl)imidazole
51581-54-5
250mg
¥952.83 2023-11-10
Apollo Scientific
OR910304-1g
1-(4-Chlorophenyl)imidazole
51581-54-5 96%
1g
£52.00 2025-02-21
Chemenu
CM361656-250mg
1-(4-Chlorophenyl)imidazole
51581-54-5 95%+
250mg
$56 2023-01-19
Fluorochem
018427-1g
1-(4-Chlorophenyl)imidazole
51581-54-5 98%
1g
£50.00 2022-03-01
A2B Chem LLC
AG23285-1g
1-(4-Chlorophenyl)imidazole
51581-54-5 96%
1g
$52.00 2024-04-19
A2B Chem LLC
AG23285-5g
1-(4-Chlorophenyl)imidazole
51581-54-5 96%
5g
$176.00 2024-04-19

1-(4-Chlorophenyl)imidazole 関連文献

1-(4-Chlorophenyl)imidazoleに関する追加情報

Comprehensive Overview of 1-(4-Chlorophenyl)imidazole (CAS No. 51581-54-5): Properties, Applications, and Industry Insights

1-(4-Chlorophenyl)imidazole (CAS No. 51581-54-5) is a specialized organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and material science. This heterocyclic compound features an imidazole ring bonded to a 4-chlorophenyl group, imparting unique chemical properties that make it valuable in synthetic chemistry. With the growing demand for high-performance intermediates, this compound has garnered significant attention from researchers and industrial manufacturers alike.

The molecular structure of 1-(4-Chlorophenyl)imidazole contributes to its reactivity as a building block in drug discovery. Recent studies highlight its role in developing antifungal agents and enzyme inhibitors, aligning with the pharmaceutical industry's focus on targeted therapies. Its chlorophenyl moiety enhances lipophilicity, a critical factor in optimizing drug bioavailability—a topic frequently searched by professionals in medicinal chemistry forums.

In agrochemical applications, 51581-54-5 serves as a precursor for crop protection agents, addressing global concerns about sustainable agriculture. As searches for eco-friendly pesticides surge, researchers explore derivatives of this compound to reduce environmental impact while maintaining efficacy. Its stability under varied pH conditions makes it suitable for formulations targeting plant pathogens, a key area in precision farming trends.

From a synthetic perspective, 1-(4-Chlorophenyl)imidazole demonstrates remarkable compatibility with cross-coupling reactions, a technique dominating organic chemistry discussions. Laboratories frequently query optimized synthesis protocols for this compound, reflecting its importance in catalytic processes. Advanced purification methods like column chromatography or recrystallization are often employed to achieve >98% purity, meeting stringent industry standards.

The compound's thermal stability (decomposition point >250°C) and solubility profile (soluble in polar aprotic solvents) make it valuable for polymeric material development. With rising interest in high-temperature resins for electronics, material scientists increasingly reference 51581-54-5 in patents involving heat-resistant coatings—a trending topic in advanced manufacturing.

Regulatory compliance remains a critical consideration for 1-(4-Chlorophenyl)imidazole users. While not classified as hazardous under major chemical inventories, proper handling guidelines (including PPE usage and ventilation) are emphasized in Safety Data Sheets. This aligns with growing online searches for green chemistry alternatives and occupational safety best practices in chemical industries.

Market analysts note steady growth in demand for imidazole derivatives, driven by expanding applications in electronic materials and bioconjugation techniques. The compound's cost-effective synthesis from commercially available 4-chloroaniline precursors contributes to its competitive advantage. Recent publications also explore its potential in metal-organic frameworks (MOFs), a hot topic in nanotechnology research.

For quality assurance, analytical techniques like HPLC and NMR spectroscopy are essential in characterizing 1-(4-Chlorophenyl)imidazole. Laboratories frequently search for spectral reference data (e.g., 1H NMR: δ 7.2–7.4 ppm for aromatic protons) to verify compound identity—a common need shared in chemical analysis communities.

Future research directions may explore catalytic asymmetric synthesis of this compound to access enantiopure variants for chiral drug development. With the pharmaceutical industry prioritizing stereoselective synthesis, such advancements could further elevate the importance of 51581-54-5 in next-generation therapeutics.

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Amadis Chemical Company Limited
(CAS:51581-54-5)1-(4-Chlorophenyl)imidazole
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清らかである:99%/99%
はかる:5g/25g
価格 ($):234.0/815.0